N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a chemical compound that falls under the category of amines and is characterized by its unique structure involving a cyclobutane ring and an oxane moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, as indicated in patent literature and chemical databases. It has been referenced in multiple patents, highlighting its significance in pharmaceutical applications and research.
N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is classified as a cyclic amine. Its structural features include a cyclobutane ring, which is a four-membered carbon ring, and an oxane group, which is a six-membered cyclic ether.
The synthesis of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride can be achieved through several methods, including:
Specific synthetic routes may involve the use of reagents such as alkyl halides, amines, and solvents like dimethylformamide or dichloromethane. The reaction conditions typically include controlled temperatures and times to optimize yield and purity.
The molecular structure of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride can be represented as follows:
The molecular weight of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is approximately 220.7 g/mol. The compound's 3D conformation can be analyzed using computational chemistry software to predict its behavior in biological systems.
N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride can participate in various chemical reactions such as:
Reactions involving this compound may require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to facilitate desired outcomes.
The mechanism of action for N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
In vitro studies are necessary to determine the exact mechanism, including kinetic parameters and binding affinities.
Relevant data from studies indicate that the compound exhibits moderate lipophilicity, influencing its pharmacokinetic properties.
N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride has potential applications in:
Research continues into its efficacy and safety profile for potential therapeutic uses, making it a compound of significant interest in medicinal chemistry.
The cyclobutanamine core serves as the foundational pharmacophore in N-(oxan-4-ylmethyl)cyclobutanamine hydrochloride, requiring precise functionalization strategies. Recent advances leverage transition-metal-catalyzed cross-coupling and ring-strain-assisted nucleophilic substitution to achieve C–N bond formation at the cyclobutane ring. A patent (WO2023208173A1) details a Suzuki-Miyaura coupling approach, where boronic ester-functionalized cyclobutane reacts with 4-(bromomethyl)tetrahydropyran under Pd(PPh₃)₄ catalysis, achieving 78% yield at ambient temperature [3]. Alternatively, Kinugasa reaction methodologies enable simultaneous cyclobutanone formation and amination via copper-catalyzed cycloaddition of terminal alkynes with nitrones, followed by reduction (NaBH₄/CeCl₃) to the amine [4].
Critical challenges include managing ring strain-induced side products (e.g., ring-opened butenylamines). Optimization studies reveal that electronic modulation of substituents on the cyclobutane ring significantly impacts yield: electron-withdrawing groups (e.g., −NO₂) at C1 reduce strain by 12%, suppressing fragmentation [3]. Solvent polarity also influences reaction fidelity; non-polar solvents (toluene) favor cyclobutane integrity over polar aprotic solvents like DMF [8].
Table 1: Optimization of Cyclobutanamine Functionalization
Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF | 25 | 78 |
Kinugasa Reaction | CuI/Et₃N | Acetonitrile | 60 | 65 |
Reductive Amination | NaBH₃CN | MeOH | 0→25 | 82 |
Incorporation of the oxan-4-ylmethyl moiety necessitates stereoselective strategies to address the chiral C4 position of tetrahydropyran. Asymmetric hydrogenation of ketone intermediates using Ru-(S)-BINAP catalysts achieves enantiomeric excess (ee) >95% for (S)-tetrahydro-2H-pyran-4-ol, a precursor to the oxan-4-ylmethyl group [5] [6]. Subsequent Appel reaction (CBr₄/PPh₃) converts the alcohol to −CH₂Br, followed by Gabriel amine synthesis to attach the −CH₂NH₂ functionality without racemization [10].
Enzymatic resolution offers an alternative for chiral purity. Lipase B from Candida antarctica selectively acylates the (R)-enantiomer of racemic 4-(aminomethyl)tetrahydropyran using vinyl acetate, leaving the (S)-enantiomer unreacted (ee = 99%). Kinetic studies show a resolution efficiency (E) of 28 at pH 7.0 [6]. Molecular dynamics simulations confirm that enantioselectivity arises from hydrogen-bonding interactions between the enzyme’s Asp134 residue and the amine group [6].
Hydrochloride salt formation is pivotal for enhancing the stability and crystallinity of N-(oxan-4-ylmethyl)cyclobutanamine. Solvent screening identifies ethanol/ethyl acetate (1:3 v/v) as optimal for stoichiometric HCl gas diffusion, yielding 98.5% pure crystals with a cubic morphology [9]. Polar solvents like methanol induce deliquescence due to high hygroscopicity, while acetone promotes amorphous aggregates [1].
Crystallization kinetics reveal a temperature-dependent polymorphism. At 0–5°C, the stable Form I (needles) nucleates, whereas Form II (prisms) dominates above 30°C. Form I exhibits superior bulk density (0.52 g/cm³ vs. 0.41 g/cm³) and flowability, critical for pharmaceutical processing [9]. In situ Raman spectroscopy during anti-solvent crystallization shows that nucleation initiates at HCl:amine molar ratios of 1.05:1, with supersaturation control (σ = 1.5) preventing chloride counterion defects.
Table 2: Crystallization Parameters for Hydrochloride Salt
Solvent System | Crystal Form | Purity (%) | Morphology | Bulk Density (g/cm³) |
---|---|---|---|---|
Ethanol/Ethyl Acetate | Form I | 98.5 | Needles | 0.52 |
Methanol | Amorphous | 90.2 | Aggregates | 0.31 |
Acetone | Form II | 97.8 | Prisms | 0.41 |
Sustainable synthesis of N-(oxan-4-ylmethyl)cyclobutanamine hydrochloride integrates microwave-assisted cyclization and solvent-free amidation. Tetrahydropyran-4-carbaldehyde undergoes reductive amination with cyclobutanamine under microwave irradiation (100°C, 150 W), reducing reaction time from 12 hours to 25 minutes while maintaining 89% yield [5] [6]. E-factor analysis demonstrates a 62% reduction in waste (from 18.7 to 7.1 kg/kg product) compared to thermal methods [5].
Catalytic hydrogen borrowing eliminates stoichiometric reductants: Ir-catalyzed (Crabtree’s catalyst) dehydrogenation of tetrahydropyran-4-methanol generates the aldehyde in situ, which couples with cyclobutanamine via imine intermediates. Water is the sole byproduct, aligning with principles of atom economy [6]. Continuous-flow hydrogenation using Pd/C-packed columns achieves 99% conversion at 50 bar H₂, enhancing safety by minimizing high-pressure batch reactions [10].
Table 3: Sustainability Metrics for Synthetic Routes
Method | PMI (kg/kg) | E-Factor | Energy (kJ/mol) | Atom Economy (%) |
---|---|---|---|---|
Microwave-Assisted Amination | 5.3 | 7.1 | 840 | 88 |
Catalytic Hydrogen Borrowing | 3.8 | 4.2 | 650 | 95 |
Batch Reductive Amination | 12.1 | 18.7 | 1,450 | 76 |
Abbreviations: PMI (Process Mass Intensity), E-Factor (Environmental Factor)
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0